N'-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide
Description
N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology . The compound is characterized by the presence of a fluorophenyl group and a benzenesulfonohydrazide moiety, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C13H11FN2O2S |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11FN2O2S/c14-12-8-6-11(7-9-12)10-15-16-19(17,18)13-4-2-1-3-5-13/h1-10,16H |
InChI Key |
KZVGIEFVBJSSOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:
4-fluorobenzaldehyde+benzenesulfonohydrazide→N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The molecular targets and pathways involved depend on the specific metal ion and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide
- N’-[(1E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in forming stable metal complexes and exploring various chemical and biological applications .
Biological Activity
N'-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide, a Schiff base hydrazone compound, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
The synthesis of this compound typically involves the condensation reaction between 4-fluorobenzaldehyde and benzenesulfonohydrazide. The reaction is generally conducted under reflux conditions using ethanol as a solvent, followed by recrystallization to obtain the pure product. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions, which can interact with biological macromolecules. This interaction may inhibit the growth of microorganisms and cancer cells through various mechanisms, including:
- Metal Ion Coordination : The compound can bind to metal ions, influencing their bioavailability and activity.
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with biological targets, enhancing its efficacy.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, leading to apoptosis .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, derivatives of benzenesulfonyl hydrazones have demonstrated minimum inhibitory concentrations (MIC) ranging from 7.81 to 15.62 µg/mL against Gram-positive bacteria .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1 | 7.81 | Staphylococcus aureus |
| 2 | 15.62 | Bacillus subtilis |
Anticancer Activity
The anticancer potential of this compound is also under investigation. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and induction of apoptosis. Specific pathways affected include those related to oxidative stress and apoptosis signaling .
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy Study : A study published in Nature evaluated the antimicrobial properties of various hydrazone derivatives, including this compound. Results indicated a strong correlation between structural modifications and antimicrobial activity, with the fluorine substitution enhancing efficacy against certain pathogens .
- Cancer Cell Line Study : Research conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptotic markers. The study highlighted the potential for developing this compound into a therapeutic agent for breast cancer treatment.
- Metal Complexation Research : Investigations into metal complexes formed with this compound revealed enhanced biological activity compared to the free ligand. These complexes showed improved antimicrobial and anticancer properties, suggesting that metal coordination could be a viable strategy for enhancing drug efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
